molecular formula C11H7N3O5 B3052357 3-(2,4-Dinitrophenoxy)pyridine CAS No. 40604-27-1

3-(2,4-Dinitrophenoxy)pyridine

Cat. No.: B3052357
CAS No.: 40604-27-1
M. Wt: 261.19 g/mol
InChI Key: WSYSDMJVVVJKIH-UHFFFAOYSA-N
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Description

3-(2,4-Dinitrophenoxy)pyridine is an organic compound with the molecular formula C11H7N3O5. It is characterized by the presence of a pyridine ring substituted with a 2,4-dinitrophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dinitrophenoxy)pyridine typically involves the nucleophilic substitution reaction of 2,4-dinitrophenol with pyridine derivatives. One common method involves the reaction of 2,4-dinitrophenol with pyridine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dinitrophenoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2,4-Dinitrophenoxy)pyridine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the pyridine ring can interact with enzymes and other proteins. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dinitrophenoxy)pyridine is unique due to the combination of the pyridine ring and the 2,4-dinitrophenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Biological Activity

3-(2,4-Dinitrophenoxy)pyridine is an organic compound characterized by a pyridine ring substituted with a 2,4-dinitrophenoxy group. Its molecular formula is C11H7N3O5. This compound has garnered attention in the scientific community due to its diverse biological activities and potential applications in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets. The presence of electron-withdrawing nitro groups enhances its reactivity, allowing it to participate in redox reactions and interact with enzymes and proteins. This compound can act as an enzyme inhibitor , binding to active sites and blocking enzymatic activity, which is crucial for its potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapy. The specific mechanisms through which it exerts these effects are still under exploration but may involve the inhibition of key signaling pathways involved in tumor growth.

Toxicological Profile

The compound's toxicity profile is also significant, particularly due to the presence of dinitrophenol moieties. Dinitrophenols are known for their potential to cause hyperthermia and metabolic disruptions when exposed to high doses. Studies have documented adverse health effects associated with dinitrophenol exposure, including increased body temperature and metabolic rate, which can lead to serious health complications .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Inhibition Studies : In vitro assays demonstrated that this compound can effectively inhibit specific enzymes involved in cancer cell metabolism. For instance, enzyme assays indicated significant inhibition rates at micromolar concentrations.
  • Cell Proliferation Assays : Various derivatives of pyridine compounds have been synthesized and tested for their anticancer activity. Compounds similar to this compound showed promising results against c-Met and VEGFR-2 receptors, which are critical in cancer progression .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compound Pyridine ring with 2,4-dinitrophenoxy substituentAnticancer activity; enzyme inhibition
2,4-Dinitrophenol Dinitrophenol moiety without pyridineKnown toxicity; metabolic disruptor
3-(2,4-Dinitrophenyl)pyridine Similar structure but different substitution patternPotential enzyme inhibitor

This table illustrates how this compound stands out among similar compounds due to its unique combination of properties that confer both biological activity and toxicity.

Properties

IUPAC Name

3-(2,4-dinitrophenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O5/c15-13(16)8-3-4-11(10(6-8)14(17)18)19-9-2-1-5-12-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYSDMJVVVJKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297746
Record name 3-(2,4-Dinitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40604-27-1
Record name 3-(2,4-Dinitrophenoxy)pyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2,4-Dinitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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